Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate typically involves the reaction of 3-bromo-1H-pyrazole with ethyl 3-bromobutanoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: This compound has a similar pyrazole core but differs in the substitution pattern, affecting its reactivity and applications.
Ethyl 3-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound contains a chloropyridinyl group instead of a bromopyrazole group, leading to different chemical and biological properties.
Properties
CAS No. |
1883289-98-2 |
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Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 3-(3-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-9(13)6-7(2)12-5-4-8(10)11-12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
YJVRQOLULPKTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=CC(=N1)Br |
Origin of Product |
United States |
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